4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C24H19BrN4O4S This compound is characterized by the presence of a bromophenoxy group, a pyrimidinylsulfamoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a phenoxy compound, followed by the introduction of a benzamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the bromine atom in the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-bromophenoxy)methyl]benzamide
- 4-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)benzamide
- 4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide
Uniqueness
4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of both a bromophenoxy group and a pyrimidinylsulfamoyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19BrN4O4S |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H19BrN4O4S/c25-21-4-1-2-5-22(21)33-16-17-6-8-18(9-7-17)23(30)28-19-10-12-20(13-11-19)34(31,32)29-24-26-14-3-15-27-24/h1-15H,16H2,(H,28,30)(H,26,27,29) |
InChI Key |
ZRXLQHOFKJSNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Br |
Origin of Product |
United States |
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